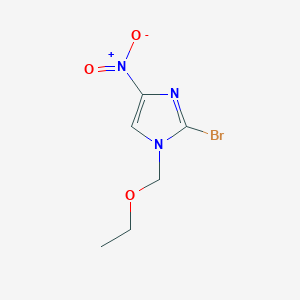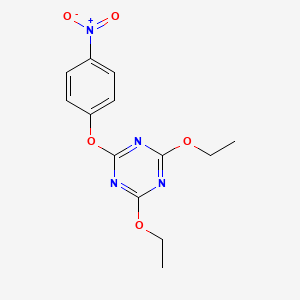
2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole
Overview
Description
“2-Bromo-1-(ethoxymethyl)-1H-imidazole” is a chemical compound with the empirical formula C6H9BrN2O . It has a molecular weight of 205.05 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole” can be analyzed using various spectroscopic techniques. The compound likely has a complex structure due to the presence of the bromo, ethoxymethyl, and nitro groups .Chemical Reactions Analysis
The chemical reactions involving “2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole” could be diverse, depending on the reaction conditions and the presence of other reactants. The nitro group could potentially undergo reduction reactions, while the bromo group could participate in substitution or elimination reactions .Scientific Research Applications
Chemical Synthesis and Structural Analysis :
- The compound has been utilized in chemical synthesis, specifically in nucleophilic substitution reactions involving imidazoles. For instance, the reaction of 2,4-dibromo-1-methyl-5-nitro-imidazole with sodium methoxide or potassium cyanide leads to the formation of structurally related compounds, highlighting the compound's role in chemical synthesis and analysis (Chauvière, Jaud, & Rameau, 1995).
Investigation of Derivatives and Transformations :
- Studies have been conducted on the synthesis of derivatives of the compound and their transformations. For instance, investigations into the synthesis and transformations of 5-nitro-5-hydroxyalkylamino- and 4-hydroxyalkylamino-5-nitro-imidazoles, derived from reactions involving 4-nitro-5-chloro(bromo)imidazoles, have been documented (Kochergin, Reznichenko, Gireva, & Aleksandrova, 1998).
Exploration of Crystal Structures :
- The compound's derivatives have been explored for their crystal structures. For example, the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to a derivative that crystallizes as a dihydrate, offering insights into molecular and crystal structures (Wu, Liu, & Ng, 2005).
Potential in Drug Synthesis :
- Although excluding specific drug uses, it's notable that derivatives of this compound have potential applications in drug synthesis. For instance, a study on the synthesis of ethylenediaminetetraacetic acid-α,ω-bis[2-(2-nitro-1H-imidazol-1-yl)]ethanol diester under microwave irradiation shows its relevance in the synthesis of complex organic molecules (Shao-bin, 2015).
Applications in Organic Chemistry Research :
- The compound and its derivatives have been extensively studied in organic chemistry for various synthetic applications, such as in the synthesis of substituted 5-bromomethyl-4-nitroimidazoles (Lu, Ashoorzadeh, Anderson, Patterson, & Smaill, 2013).
Mechanism of Action
Target of Action
Similar compounds, such as imidazole derivatives, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that bromine-containing compounds often act as electrophiles, forming sigma-bonds with their targets . This interaction can lead to changes in the target’s structure and function .
Biochemical Pathways
Brominated compounds are known to participate in electrophilic substitution reactions, which can impact various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (20505 g/mol) suggests that it may have suitable bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
Brominated compounds are known to cause significant changes in their targets, potentially leading to altered cellular functions .
properties
IUPAC Name |
2-bromo-1-(ethoxymethyl)-4-nitroimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O3/c1-2-13-4-9-3-5(10(11)12)8-6(9)7/h3H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQTXTHOUGCEDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C=C(N=C1Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3,5-bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3038562.png)
![3-[(4-Chlorophenyl)methoxy]-5,6-diphenyl-1,2,4-triazine](/img/structure/B3038564.png)

![2-[(2,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B3038567.png)


![1'-(4-Chloro-2-nitrobenzenesulfonyl)-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one](/img/structure/B3038573.png)
![3-[(2,6-Dichlorobenzoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B3038574.png)
![3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B3038575.png)

![Diethyl 2-[{[4-(tert-butyl)benzyl]sulfanyl}(2-fluoroanilino)methylene]malonate](/img/structure/B3038577.png)
![(5E)-5-[(6-chloropyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3038578.png)
![5-(4-bromophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine](/img/structure/B3038581.png)
![2-[(3-chloro-4-fluorophenyl)sulfonyl]-3H-benzo[f]chromen-3-one](/img/structure/B3038583.png)